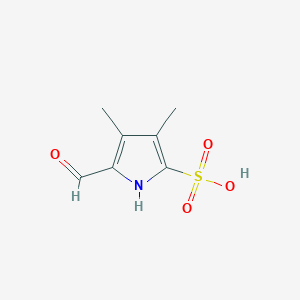

5-Formyl-3,4-dimethyl-1H-pyrrole-2-sulfonic acid

Description

Properties

CAS No. |

791041-95-7 |

|---|---|

Molecular Formula |

C7H9NO4S |

Molecular Weight |

203.22 g/mol |

IUPAC Name |

5-formyl-3,4-dimethyl-1H-pyrrole-2-sulfonic acid |

InChI |

InChI=1S/C7H9NO4S/c1-4-5(2)7(13(10,11)12)8-6(4)3-9/h3,8H,1-2H3,(H,10,11,12) |

InChI Key |

XKNOCBMETYYUOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC(=C1C)S(=O)(=O)O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-3,4-dimethyl-1H-pyrrole-2-sulfonic acid typically involves the formylation of 3,4-dimethyl-1H-pyrrole-2-sulfonic acid. One common method is the Vilsmeier-Haack reaction, where the pyrrole compound reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar formylation reactions but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-3,4-dimethyl-1H-pyrrole-2-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).

Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Oxidation: 5-Carboxy-3,4-dimethyl-1H-pyrrole-2-sulfonic acid.

Reduction: 5-Hydroxymethyl-3,4-dimethyl-1H-pyrrole-2-sulfonic acid.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Formyl-3,4-dimethyl-1H-pyrrole-2-sulfonic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: The compound is involved in the development of drugs targeting specific biological pathways.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Formyl-3,4-dimethyl-1H-pyrrole-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the sulfonic acid group can enhance the compound’s solubility and reactivity. These properties make it a versatile intermediate in various chemical and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 5-formyl-3,4-dimethyl-1H-pyrrole-2-sulfonic acid and selected analogs:

Key Observations:

- Acidity and Solubility : The sulfonic acid group (-SO₃H) confers stronger acidity (pKa ~1–2) compared to carboxylates (-COO⁻, pKa ~4–5) or esters (-COOEt), enhancing water solubility .

- Crystallographic Behavior: The carboxylate analog (C₉H₁₃NO₂) crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 7.7485 Å, b = 7.0611 Å, c = 17.2167 Å, and β = 95.103°. Its 3D network is stabilized by N–H⋯O hydrogen bonds and C–H⋯π interactions . The sulfonic acid derivative likely exhibits distinct packing due to the -SO₃H group’s stronger hydrogen-bonding capacity.

- Applications: Sulfonic Acid: Potential use in catalysis or as a surfactant due to acidity and solubility. Carboxylate/Carboxamide: Used in Schiff base ligands for metal coordination or pharmaceutical intermediates (e.g., Reference Standard MM3568.03 in ).

Biological Activity

5-Formyl-3,4-dimethyl-1H-pyrrole-2-sulfonic acid is a compound of significant interest in medicinal chemistry and biological research. Its unique structure imparts various biological activities, making it a subject of study for potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C7H9N1O4S1

- CAS Number : 791041-95-7

- Molecular Weight : 201.22 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Enzyme Inhibition : The compound exhibits the ability to inhibit specific enzymes, which is critical in regulating various biochemical pathways.

- Cell Signaling Modulation : It has been shown to influence cell signaling pathways, potentially affecting cellular responses to external stimuli.

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, warranting further investigation.

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes and receptors. The compound may function as an inhibitor or modulator depending on the target:

- Enzyme Interaction : It binds to active sites on enzymes, blocking their function and altering metabolic pathways.

- Cellular Effects : By modulating signaling pathways, it can influence gene expression and cellular behavior.

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against human carcinoma cells (A431 and A549), with IC50 values in the low micromolar range. This suggests potential as a lead compound for developing new anticancer therapies.

Case Study 2: Enzyme Inhibition Profile

Research has shown that this compound acts as a selective inhibitor of certain kinases involved in cell proliferation and survival. The compound demonstrated a strong binding affinity in enzyme assays, indicating its potential utility in targeted cancer therapies.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 5-Methylpyrrole | Methyl group at position 5 | Moderate enzyme inhibition |

| 3,4-Dimethylpyrrole | Dimethyl groups at positions 3 & 4 | Antitumor properties |

| 5-Acetylpyrrole | Acetyl group at position 5 | Antioxidant activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.